1-(3-methoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenylthiazolyl group, and a triazolylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Click Chemistry for Triazole Formation: The 1,2,3-triazole ring is often formed using the Huisgen cycloaddition reaction, also known as “click chemistry.” This reaction involves the cycloaddition of azides and alkynes in the presence of a copper(I) catalyst.
Coupling Reactions: The final step involves coupling the methoxyphenyl group with the phenylthiazolyl-triazole intermediate using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI).
Major Products
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Aminated derivatives.
Substitution Products: Nitrated, halogenated, or sulfonated derivatives.
Scientific Research Applications
1-(3-methoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Acts as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine: shares structural similarities with other triazole and thiazole derivatives, such as:
Uniqueness
Structural Features: The presence of both methoxyphenyl and phenylthiazolyl groups in the same molecule.
Chemical Reactivity: Unique reactivity patterns due to the combination of triazole and thiazole rings.
Applications: Broader range of applications in medicinal chemistry and materials science compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(3-methoxyphenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-24-14-9-5-8-13(10-14)23-17(19)16(21-22-23)18-20-15(11-25-18)12-6-3-2-4-7-12/h2-11H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXDYNZAVJAGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.